(6-Azabicyclo[3.2.1]octan-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZGVMBASFTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Conformationally Restricted Scaffold: Physical and Chemical Properties of (6-Azabicyclo[3.2.1]octan-5-yl)methanol in Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Scientific Context
In modern drug discovery, the "escape from flatland" paradigm has driven medicinal chemists to prioritize highly sp3 -hybridized, conformationally restricted scaffolds. These three-dimensional architectures reduce the entropic penalty upon target binding and generally exhibit superior physicochemical profiles compared to planar aromatic rings.
The 6-azabicyclo[3.2.1]octane core is a privileged bicyclic system, frequently identified in biologically active natural products such as the GABAA receptor antagonist securinine and various neuroprotective agents[1][2]. Within this class, (6-Azabicyclo[3.2.1]octan-5-yl)methanol (CAS: 2167028-08-0) represents a highly specialized building block[3]. By featuring a secondary amine embedded in a rigid bicyclic framework and a primary alcohol at the C5 bridgehead position, this molecule offers orthogonal derivatization vectors. As an application scientist, I leverage this scaffold to lock pharmacophores into precise spatial trajectories, overcoming the metabolic liabilities often associated with flexible piperidine or pyrrolidine rings.
Structural & Physicochemical Profiling
Understanding the physical and chemical properties of (6-Azabicyclo[3.2.1]octan-5-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features an ethylene bridge that forces the piperidine ring into a rigid boat or chair conformation, depending on the substitution pattern, while the C5-hydroxymethyl group occupies a sterically demanding, neopentyl-like environment.
Key Quantitative Data
The following table summarizes the core physical and chemical properties of the scaffold, synthesizing empirical data and predictive models for bridged bicyclic amino alcohols[3][4].
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | (6-Azabicyclo[3.2.1]octan-5-yl)methanol | Standardized nomenclature for IP/patents. |
| CAS Number | 2167028-08-0 | Unique registry identifier[3]. |
| Molecular Formula | C8H15NO | High sp3 carbon fraction ( Fsp3=1.0 ). |
| Molecular Weight | 141.21 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD)[3]. |
| Topological Polar Surface Area (tPSA) | ~32.3 Ų | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors/Acceptors | 2 Donors (NH, OH) / 2 Acceptors (N, O) | Facilitates strong, directional interactions with target binding pockets. |
| Predicted pKa (Amine) | ~9.8 – 10.2 | Highly basic secondary amine; exists primarily as a protonated cation at physiological pH (7.4). |
| Predicted logP | ~0.5 – 1.0 | Hydrophilic nature ensures good aqueous solubility, preventing aggregation in assays. |
Chemical Reactivity & Derivatization Logic
The true value of (6-Azabicyclo[3.2.1]octan-5-yl)methanol lies in its orthogonal reactivity. The secondary amine (N6) is sterically accessible but electronically influenced by the bicyclic strain, making it an excellent nucleophile for acylations, sulfonylation (e.g., in the synthesis of 11β-HSD1 inhibitors), or reductive aminations[5].
Conversely, the primary alcohol at the C5 bridgehead is sterically hindered. Causality in experimental design: Because the C5-hydroxymethyl group is adjacent to a rigid bridgehead carbon, SN2 reactions at this oxygen are slower than those of unhindered primary alcohols. Therefore, alkoxide formation requires strong bases (e.g., Sodium Hydride) rather than mild amine bases, and electrophilic additions often require elevated temperatures to overcome the steric bulk.
Orthogonal derivatization workflow for (6-Azabicyclo[3.2.1]octan-5-yl)methanol.
Experimental Protocols: A Self-Validating System
Protocol: Selective O-Alkylation via N-Boc Protection
Step 1: N-Boc Protection (Masking the Amine)
-
Procedure: Dissolve (6-Azabicyclo[3.2.1]octan-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq). Stir at room temperature for 4 hours.
-
Causality: The N6 amine is significantly more nucleophilic than the C5 alcohol. Boc2O selectively reacts with the amine, preventing unwanted N-alkylation in the subsequent step.
-
Validation Checkpoint: Perform LC-MS. The mass spectrum should show [M+H]+=242.2 m/z. The absence of a di-Boc species confirms the alcohol remains unreacted.
Step 2: O-Alkylation of the Bridgehead Hydroxymethyl
-
Procedure: Dissolve the N-Boc intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation. Add the desired alkyl halide (R-X, 1.2 eq) and heat to 60 °C for 12 hours.
-
Causality: As noted, the neopentyl-like steric hindrance at C5 necessitates a strong base (NaH) and thermal energy (60 °C) to drive the SN2 displacement of the alkyl halide.
-
Validation Checkpoint: Monitor via TLC (Ninhydrin stain will be negative due to Boc protection). Extract with Ethyl Acetate/Water. 1H NMR should reveal the disappearance of the alcohol -OH proton and the appearance of the new alkyl chain protons.
Step 3: Deprotection and Free-Basing
-
Procedure: Treat the O-alkylated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under vacuum. To obtain the free base, dissolve the residue in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21).
-
Causality: TFA efficiently cleaves the Boc group, but leaves the highly basic azabicyclooctane as a TFA salt. Because TFA salts can severely inhibit downstream amide coupling reactions (by altering local pH and consuming coupling reagents like HATU), basic resin treatment is mandatory to yield the reactive free amine.
Applications in Medicinal Chemistry & ADME Optimization
The integration of 6-azabicyclo[3.2.1]octane derivatives into drug discovery pipelines is not merely a structural novelty; it is a calculated strategy to improve Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[5][6].
When replacing a standard piperidine ring with (6-Azabicyclo[3.2.1]octan-5-yl)methanol, the three-dimensional bulk shields the nitrogen lone pair from rapid N-glucuronidation and N-oxidation by Cytochrome P450 (CYP450) enzymes. Furthermore, the conformational restriction pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to the target protein, thereby increasing overall binding affinity ( ΔG ).
ADME and pharmacokinetic optimization logic using the bridged bicyclic scaffold.
By utilizing the orthogonal reactivity of the C5-hydroxymethyl group and the N6-amine, medicinal chemists can rapidly generate libraries of conformationally restricted analogs, accelerating the discovery of novel, metabolically stable therapeutics.
References
-
{6-Azabicyclo[3.2.1]octan-5-yl}methanol - CAS 2167028-08-0 Molaid Chemical Database [Link]
-
A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution ACS Publications (The Journal of Organic Chemistry) [Link]
-
Stereospecific Synthesis of Tryptamine Derivatives of Alkaloid Securinine and Their Potential Neuroprotective Activity AIP Publishing [Link]
-
SYNTHESIS AND APPLICATIONS OF A NEW EPOXY-ISOINDOLINONE Heterocycles (Clockss)[Link]
- WO2009023181A1 - 6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.
-
1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866 - PubChem National Institutes of Health (NIH) [Link]
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- 2. pubs.aip.org [pubs.aip.org]
- 3. {6-Azabicyclo[3.2.1]octan-5-yl}methanol - CAS号 2167028-08-0 - 摩熵化学 [molaid.com]
- 4. 1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009023181A1 - 6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.1]OCTANES USEFUL TO INHIBIT 11β-HYDROXYSTEROID DEHYDROGENASE TYPE-1 - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
X-ray crystal structure of (6-Azabicyclo[3.2.1]octan-5-yl)methanol derivatives
X-Ray Crystallographic Analysis of (6-Azabicyclo[3.2.1]octan-5-yl)methanol Derivatives: A Technical Guide for Structure-Based Drug Design
Executive Summary
As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently encounter challenges in resolving the 3D conformations of conformationally restricted, bridged bicyclic amines. The 6-azabicyclo[3.2.1]octane scaffold is a privileged "normorphan" framework embedded in numerous natural alkaloids (e.g., securinine, aphanorphine) and synthetic therapeutics[1][2].
Specifically, (6-Azabicyclo[3.2.1]octan-5-yl)methanol derivatives are highly valued in structure-based drug design. The strategic placement of a hydroxymethyl group at the C5 bridgehead position introduces a critical hydrogen-bonding vector while maintaining the rigid topology of the bicyclic core. This whitepaper provides an authoritative, self-validating methodology for the synthesis, crystallization, and X-ray crystallographic resolution of these derivatives, elucidating the causality behind each experimental choice.
Structural and Pharmacological Significance
The pharmacological utility of the 6-azabicyclo[3.2.1]octane core stems from its structural divergence from the 8-azabicyclo[3.2.1]octane (tropane) nucleus found in cocaine. The 6-aza framework alters the spatial trajectory of the basic nitrogen, presenting a unique pharmacophore that has been successfully exploited to develop novel dopamine transporter (DAT) inhibitors[3] and uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[4].
The Causality of the 5-Methanol Substitution: In receptor binding pockets, the basic amine (N6) typically forms a salt bridge with a conserved aspartate residue. The addition of the 5-methanol group acts as an anchor. The hydroxyl moiety acts as both a hydrogen-bond donor and acceptor, heavily influencing the orientation of the molecule within the binding site. Resolving the exact dihedral angle of this hydroxymethyl rotor via X-ray crystallography is paramount for accurate in silico docking and lead optimization.
Pharmacophore model showing receptor interactions with the 6-azabicyclo[3.2.1]octane core.
Workflow and Protocol Design
The journey from raw synthesis to a refined .cif (Crystallographic Information File) requires a tightly controlled, self-validating workflow. Synthesizing these derivatives often relies on multicomponent domino reactions or radical cyclizations[5]. However, the free base of (6-azabicyclo[3.2.1]octan-5-yl)methanol is typically a low-melting solid or viscous oil, making direct crystallization nearly impossible due to high conformational entropy and low lattice energy.
Workflow for synthesis and X-ray structural determination of 6-azabicyclo[3.2.1]octanes.
Self-Validating Crystallization Protocol
To overcome the physical limitations of the free amine, we must engineer the intermolecular forces. The following protocol utilizes salt formation and vapor diffusion to guarantee diffraction-quality crystals.
Step 1: Purity Validation
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Action: Verify the synthesized derivative is >98% pure via LC-MS and 1H-NMR.
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Causality: Even trace impurities (e.g., unreacted starting materials or regioisomers) will disrupt the highly ordered crystal lattice, leading to amorphous precipitation or severe crystal twinning.
Step 2: Salt Formation (Lattice Engineering)
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Action: Dissolve 50 mg of the free amine in 2 mL of anhydrous dichloromethane (DCM). Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether at 0 °C. Evaporate the solvent under a nitrogen stream to yield the hydrochloride salt.
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Causality: The chloride counterion forms strong ionic bonds with the protonated N6 amine. This drastically increases the lattice energy and melting point, providing the thermodynamic stability required for single-crystal growth.
Step 3: Vapor Diffusion Setup
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Action: Dissolve the hydrochloride salt in a minimum volume (approx. 0.5 mL) of a high-solubility solvent (e.g., Methanol). Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of a low-solubility anti-solvent (e.g., Ethyl Acetate or Diethyl Ether). Seal the outer vial tightly.
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Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This creates a gradual, highly controlled supersaturated state, favoring the nucleation of a few large, pristine crystals rather than a rapid shower of microcrystalline powder.
Step 4: Optical Validation
-
Action: After 3–7 days, inspect the inner vial under a polarized light microscope.
-
Causality: True single crystals will exhibit birefringence (extinguishing light at specific rotation angles). If the solid remains dark at all angles, it is an amorphous glass and the solvent system must be optimized.
X-Ray Diffraction & Structure Refinement
Once a suitable crystal (typically 0.1–0.3 mm in dimension) is harvested, it is mounted on a goniometer using a cryoloop and paratone oil.
Data Collection Parameters & Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. The 5-methanol group is highly susceptible to rotational disorder at room temperature. Freezing the crystal minimizes the atomic thermal displacement parameters (B-factors), allowing the crystallographer to accurately locate the electron density of the hydroxyl hydrogen atom—a critical requirement for mapping the hydrogen-bonding network.
Quantitative Data Summary: Below are the typical crystallographic parameters expected for a high-quality (6-azabicyclo[3.2.1]octan-5-yl)methanol hydrochloride derivative.
| Crystallographic Parameter | Typical Value / Target Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c (Racemic) or P2₁2₁2₁ (Enantiopure) |
| Temperature | 100(2) K |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Resolution Limit | 0.80 Å (or better) |
| Final R₁ Index (I > 2σ(I)) | < 0.05 (Indicates high model accuracy) |
| Final wR₂ Index (All data) | < 0.15 |
| Goodness-of-Fit (S) on F² | ~ 1.00 to 1.05 |
Note: Structure solution is typically performed using dual-space methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).
Mechanistic Insights from the Crystal Structure
Upon successful refinement, the X-ray structure reveals the precise geometry of the 6-azabicyclo[3.2.1]octane core. The piperidine ring within the bicyclic system typically adopts a distorted chair conformation, while the pyrrolidine ring adopts an envelope conformation.
Crucially, the crystal packing will reveal how the 5-methanol group interacts with its environment. In the hydrochloride salt, you will consistently observe a bifurcated hydrogen-bonding network: the protonated N6 amine donates a hydrogen bond to the chloride ion, while the 5-hydroxyl group often acts as a hydrogen bond donor to an adjacent chloride ion or an acceptor from a neighboring amine. Understanding these solid-state interactions provides a direct blueprint for predicting how the molecule will behave in the solvated environment of a biological receptor.
References
-
Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Representative natural and non-natural products containing the 6-azabicyclo[3.2.1]octane ring system Source: ResearchGate URL:[Link]
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Conformational Analysis of the (6-Azabicyclo[3.2.1]octan-5-yl)methanol Ring System: Structural Dynamics and Pharmacological Implications
Executive Summary
The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern drug discovery. As the industry moves away from "flat" aromatic rings toward molecules with high sp³ character (Fsp³), bridged bicyclic amines have emerged as privileged structures. Among these, the (6-azabicyclo[3.2.1]octan-5-yl)methanol system—a functionalized normorphan derivative—offers a unique topological architecture. This whitepaper provides an in-depth mechanistic analysis of its conformational dynamics, focusing on ring strain, bridgehead substitution effects, and the causality behind its intramolecular hydrogen-bonding networks.
Topological Architecture of the Normorphan Scaffold
The 6-azabicyclo[3.2.1]octane core, often referred to as the normorphan scaffold, is a structural isomer of the tropane nucleus (8-azabicyclo[3.2.1]octane) found in naturally occurring alkaloids like cocaine[1]. Shifting the nitrogen atom from the 8-position to the 6-position fundamentally alters the 3D presentation of the molecule, providing access to previously untapped areas of chemical space[2].
The bicyclic framework is composed of two fused rings sharing the C1 and C5 bridgehead carbons:
-
The Carbocycle (C1-C2-C3-C4-C5-C8): This six-membered ring is thermodynamically driven to adopt a rigid chair conformation to minimize torsional strain and eclipsing interactions among the methylene protons.
-
The Heterocycle (C1-C8-C5-N6-C7): This five-membered pyrrolidine-like ring adopts an envelope conformation [3]. To relieve the severe eclipsing strain inherent in a planar geometry, either the N6 or C8 atom is puckered out of the plane.
Topological breakdown of the (6-azabicyclo[3.2.1]octan-5-yl)methanol system.
Conformational Dynamics of the C5-Hydroxymethyl Group
The defining feature of this specific system is the hydroxymethyl group (-CH₂OH) located at the C5 bridgehead position. Bridgehead substitutions in azabicyclo systems are highly consequential; they impose severe steric constraints that can dictate the cis-trans equilibrium of adjacent functional groups and lock the overall molecular geometry[4].
Causality of Rotameric Locking
In an unconstrained acyclic system, a hydroxymethyl group undergoes rapid free rotation. However, at the C5 bridgehead of the normorphan cage, the rotation around the C5–C(α) bond is restricted by two primary forces:
-
Steric Hindrance: The bulky bicyclic cage prevents the hydroxyl oxygen from occupying space over the endo-face of the molecule.
-
Electrostatic Driving Force (Intramolecular H-Bonding): The proximity of the -CH₂OH group to the N6 secondary amine creates a highly favorable geometry for an O-H···N intramolecular hydrogen bond . This interaction acts as a thermodynamic sink, locking the hydroxymethyl group into a single dominant rotamer where the hydroxyl proton points directly at the nitrogen lone pair.
Physicochemical Impact
This conformational locking has a profound effect on the molecule's physicochemical properties, which are summarized in the table below. The intramolecular H-bond stabilizes the neutral lone pair of the nitrogen, thereby competing with external protonation and lowering the basic pKa of the amine.
Table 1: Comparative Physicochemical Profiling
| Property | Unsubstituted 6-Azabicyclo[3.2.1]octane | (6-Azabicyclo[3.2.1]octan-5-yl)methanol | Causality / Mechanism |
| Basic pKa (Est.) | ~9.8 | ~8.5 - 9.0 | Inductive electron withdrawal by oxygen and stabilization of the neutral N6 lone pair via intramolecular H-bonding. |
| LogP (Est.) | 1.4 | 0.4 | Introduction of the polar hydroxyl group increases hydrophilicity, though mitigated slightly by internal H-bonding. |
| Fsp³ Fraction | 1.00 | 1.00 | Both maintain complete sp³ saturation, ideal for 3D fragment-based drug discovery (FBDD) scaffolds. |
| H-Bond Donors | 1 (Secondary Amine) | 2 (Amine + Hydroxyl) | Addition of the protic -OH group alters the receptor binding profile. |
| Dominant Conformer | Chair-Envelope | Chair-Envelope (Locked Rotamer) | Core remains rigid; the C5-substituent rotamer is restricted by the O-H···N6 interaction. |
Experimental Protocol: Self-Validating Elucidation of H-Bonding
To empirically prove the conformational state and the presence of the intramolecular hydrogen bond, a self-validating analytical workflow combining FT-IR and NMR spectroscopy must be employed.
Step-by-Step Methodology
Phase 1: Solvent-Dependent FT-IR Spectroscopy
-
Rationale: To differentiate between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonding.
-
Step 1.1: Prepare a highly dilute solution (≤ 1 mM) of the compound in anhydrous carbon tetrachloride (CCl₄). The extreme dilution ensures that molecules are too far apart to form intermolecular H-bonds.
-
Step 1.2: Acquire the FT-IR spectrum using a liquid cell with CaF₂ windows.
-
Validation Check: The presence of a sharp, concentration-independent absorption band in the 3450–3550 cm⁻¹ region confirms an intramolecular H-bond. (A free, non-bonded -OH typically appears >3600 cm⁻¹).
Phase 2: 2D NOESY/ROESY NMR Mapping
-
Rationale: Non-polar solvents preserve the intramolecular H-bond, while polar protic solvents disrupt it by outcompeting the internal bond.
-
Step 2.1: Prepare two NMR samples: Sample A in CDCl₃ (non-polar, preserves internal H-bond) and Sample B in CD₃OD (polar protic, disrupts internal H-bond).
-
Step 2.2: Acquire 1D ¹H and ¹³C spectra, followed by 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.
-
Validation Check: In Sample A (CDCl₃), observe strong NOE cross-peaks between the -CH₂- protons of the hydroxymethyl group and the C4 equatorial protons of the carbocycle. This indicates a restricted rotamer. In Sample B (CD₃OD), the attenuation or disappearance of these specific NOEs confirms that the rotamer was previously locked by the solvent-dependent O-H···N6 interaction.
Workflow for elucidating the conformational dynamics of bicyclic amines.
Implications for 3D Chemical Space and Drug Discovery
The rigid nature of the 6-azabicyclo[3.2.1]octane core, combined with the predictable rotameric state of the C5-hydroxymethyl group, makes this system an exceptional building block for medicinal chemistry.
By utilizing copper-catalyzed enantioselective syntheses[5], researchers can access specific stereoisomers of these bridged heterocycles. When deployed in drug design, the locked conformation projects substituents along highly predictable "exit vectors"[2]. This allows medicinal chemists to precisely map pharmacophores—such as those required for dopamine transporter (DAT) inhibition[1]—without the entropic penalty typically associated with the binding of highly flexible acyclic amines.
Sources
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- 5. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
discovery and isolation of bridged azabicyclic methanol compounds
An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of Bridged Azabicyclic Methanol Compounds
Abstract
Bridged azabicyclic scaffolds, particularly those functionalized with a methanol group, represent a cornerstone of natural product chemistry and modern medicinal chemistry. Their rigid, three-dimensional structures provide a unique conformational constraint that is highly valuable for designing selective ligands for various biological targets. This guide offers a comprehensive exploration of these compounds, from their discovery in nature to the sophisticated synthetic strategies developed for their stereocontrolled preparation. We will delve into the practical methodologies for their isolation and purification from both natural and synthetic sources, and detail the analytical techniques required for their unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this vital class of molecules.
Introduction: The Structural and Pharmacological Significance
Bridged azabicyclic compounds are a class of organic molecules characterized by a bicyclic structure in which the two rings share two non-adjacent atoms, known as bridgehead atoms, with one of these bridges containing a nitrogen atom. The incorporation of a methanol (-CH₂OH) or hydroxymethyl group introduces a key functional handle for further derivatization and a potential hydrogen bonding moiety for molecular interactions with biological targets.
The significance of this structural motif is underscored by its presence in numerous biologically active natural products. The 8-azabicyclo[3.2.1]octane core, for instance, is the defining feature of tropane alkaloids like atropine and cocaine, which exhibit profound physiological effects as muscarinic receptor antagonists and dopamine transporter inhibitors, respectively[1]. Similarly, the 7-azabicyclo[2.2.1]heptane skeleton is found in epibatidine, a potent analgesic isolated from the skin of an Ecuadorian poison frog[2][3]. The discovery of epibatidine's non-opioid analgesic properties, mediated through nicotinic acetylcholine receptors (nAChRs), sparked a renaissance in the field, leading to the development of synthetic analogs with improved therapeutic windows[3][4].
The development of efficient and, crucially, stereoselective syntheses for these scaffolds is a formidable challenge in organic chemistry[5]. The rigid framework and multiple stereocenters demand precise control over reaction pathways. This guide will illuminate both classical and contemporary approaches to constructing these complex architectures, provide field-proven protocols for their isolation, and outline the analytical workflow for their definitive characterization.
Foundational Scaffolds and Nomenclature
Understanding the core structures is fundamental. The nomenclature for these systems is based on the number of atoms in each of the three paths connecting the two bridgehead atoms.
| Core Scaffold | IUPAC Name | Prominent Examples |
| Tropane Core | 8-Azabicyclo[3.2.1]octane | Atropine, Cocaine, Physoperuvine[1][6] |
| Epibatidine Core | 7-Azabicyclo[2.2.1]heptane | Epibatidine, Tebanicline (ABT-594)[2][3][7] |
| Isoquinuclidine Core | 2-Azabicyclo[2.2.2]octane | Present in various natural and pharmaceutical products[1] |
The orientation of substituents on the bicyclic system is critical for biological activity and is designated using endo (oriented towards the larger bridge) and exo (oriented away from the larger bridge) descriptors.
Strategic Approaches to Synthesis
The construction of the bridged azabicyclic core is the central challenge. Numerous elegant strategies have been developed, each with distinct advantages regarding efficiency, stereocontrol, and substrate scope.
Intramolecular Cycloaddition Cascades
One of the most powerful methods for constructing bicyclic systems is through intramolecular cycloaddition reactions. A notable example is the stereoselective synthesis of tropanes via a 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade.
Causality: This approach leverages the thermal or microwave-assisted ring-opening of a cyclopropanated pyrrole to form a transient azomethine ylide. This reactive intermediate is immediately trapped in an intramolecular [3+2] cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne), efficiently constructing the 8-azabicyclo[3.2.1]octane core in a highly stereoselective manner[1]. The stereochemistry of the final product is dictated by the geometry of the transition state of the cycloaddition.
Caption: General workflow for acid-base alkaloid extraction.
Purification by Chromatography
The crude extract, whether from natural sources or synthesis, is a mixture that requires further purification, most commonly by chromatography.
-
Column Chromatography: This is the primary method for preparative scale purification. Silica gel is the most common stationary phase, and elution is performed with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For alkaloids, a common mobile phase system is chloroform with increasing amounts of methanol.[8] The addition of a small amount of triethylamine or ammonia to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.
-
High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and small-scale purification, reversed-phase HPLC (RP-HPLC) is standard. A C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives sharp peaks. Detection is commonly performed with a UV detector; for compounds lacking a strong chromophore, detection at low wavelengths (200-220 nm) is necessary.
Analytical Characterization: Structure and Purity Confirmation
Once a compound is isolated, a suite of analytical techniques is employed to confirm its structure and assess its purity. This is a self-validating system where data from multiple orthogonal techniques must converge to provide an unambiguous assignment.
| Technique | Purpose | Key Insights Provided |
| NMR Spectroscopy | Primary Structure Elucidation | Provides definitive information on the carbon-hydrogen framework, connectivity (via ¹H, ¹³C, COSY, HSQC), and stereochemistry (via NOESY, coupling constants).[1] |
| Mass Spectrometry (MS) | Molecular Weight & Formula Confirmation | High-Resolution MS (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. LC-MS is invaluable for purity analysis and reaction monitoring.[9] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the broad O-H stretch (~3300 cm⁻¹) for the methanol group and C-N stretches. |
| HPLC Analysis | Purity Assessment | Quantifies the purity of the compound, typically reported as a percentage based on peak area at a specific wavelength.[10] |
Applications in Drug Discovery and Beyond
The rigid conformation of bridged azabicyclic methanol compounds makes them ideal scaffolds in medicinal chemistry for designing ligands with high affinity and selectivity.[11][12]
-
Analgesics: The discovery of epibatidine led to extensive research into nAChR agonists for pain management. This culminated in the development of analogs like Tebanicline (ABT-594), which was designed to retain the analgesic properties of epibatidine while minimizing its high toxicity by improving selectivity for neuronal nAChR subtypes.[2][3]
-
Neurological Disorders: The tropane scaffold is central to drugs targeting the central nervous system. By modifying the core, researchers have developed compounds that act as antagonists for muscarinic receptors or as inhibitors for monoamine transporters, with applications in treating diseases like Parkinson's and Alzheimer's.[1][7]
-
Anti-Inflammatory Agents: More recent research has identified novel pyrazole azabicyclo[3.2.1]octane derivatives as potent and selective non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), presenting a promising new therapeutic strategy for managing inflammatory conditions.[13]
The continued exploration of novel synthetic routes and the biological evaluation of new derivatives ensure that bridged azabicyclic methanol compounds will remain a fertile ground for discovery and innovation in science.
References
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Sonnleitner, C. M., Park, S., Eckl, R., Ertl, T., & Reiser, O. (2020). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/Huisgen [3+2]-Cycloaddition Cascade of Monocyclopropanated Heterocycles. Angewandte Chemie International Edition, 59(41), 18110-18115. Available from: [Link]
- Enantioselective ring opening of tropinone. A new entry into tropane alkaloids. (n.d.). Google Scholar.
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Epibatidine. (2023, December 29). In Wikipedia. Retrieved from [Link]
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Majewski, M., & Lazny, R. (1996). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Tetrahedron Letters, 37(41), 7491-7494. Available from: [Link]
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Rodríguez, S., & Vicario, J. L. (2021). Asymmetric methodologies for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold and its application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(15), 3325-3343. Available from: [Link]
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Garraffo, H. M., & Spande, T. F. (2009). EPIBATIDINE: FROM FROG ALKALOID TO ANALGESIC CLINICAL CANDIDATES. A TESTIMONIAL TO “TRUE GRIT”! HETEROCYCLES, 79, 205-222. Available from: [Link]
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Santos, B., & do Nascimento, J. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 24(1), 55. Available from: [Link]
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Huang, D. F., & Shen, T. Y. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600-4606. Available from: [Link]
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Huang, D. F., & Shen, T. Y. (1996). Synthesis of (±)-Epibatidine and Its Analogues. ResearchGate. Available from: [Link]
- Synthesis of Bridged Azacycles and Propellanes via Nitrene/Alkyne Cascades. (n.d.). Google Scholar.
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Neipp, C. E., & Martin, S. F. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry, 68(23), 8867-8878. Available from: [Link]
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Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. (2015). ResearchGate. Retrieved from [Link]
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De, S., & Ghorai, M. K. (2004). A concise asymmetric route to the bridged bicyclic tropane alkaloid ferruginine using enyne ring-closing metathesis. Organic Letters, 6(15), 2539-2542. Available from: [Link]
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Advances in the Asymmetric Synthesis of Bridged and Fused Bicyclic Acetals. (2020). ResearchGate. Retrieved from [Link]
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Pharmaceutics and bioactive compounds containing bridged.[1][1][6].. (2020). ResearchGate. Retrieved from [Link]
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Isolation and purification of alkaloids. (1991). ResearchGate. Retrieved from [Link]
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Wilkin, B. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Technology Networks. Retrieved from [Link]
-
S-Navarro, M., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(17), 9416-9442. Available from: [Link]
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Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. Available from: [Link]
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Dixit, B. C. (n.d.). Organic Chemistry UNIT – II : Alkaloids. V.P. & R.P.T.P. Science College. Retrieved from [Link]
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Borde, V., Sonwane, B., Sontakke, V., & Somwanshi, B. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2021). MDPI. Retrieved from [Link]
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Wang, Y., et al. (2018). Isolation and purification of alkaloids from lotus leaves by ionic-liquid-modified high-speed countercurrent chromatography. Journal of Separation Science, 41(2), 526-533. Available from: [Link]
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The extraction, separation and purification of alkaloids in the natural medicine. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Lither, A. (2024). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. Journal of Medicinal and Organic Chemistry, 7(3), 199-200. Available from: [Link]
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Application Note: (6-Azabicyclo[3.2.1]octan-5-yl)methanol as a 3D Building Block in Lead-Oriented Synthesis
Introduction & Rationale: The "Escape from Flatland"
The paradigm of modern drug discovery has shifted significantly from flat, sp²-hybridized aromatic systems toward highly saturated, three-dimensional (3D) architectures. This transition, widely known as the "escape from flatland," correlates a higher fraction of sp³-hybridized carbons ( Fsp3 ) with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[1]. Within this context, bridged bicyclic nitrogen scaffolds like the normorphan (6-azabicyclo[3.2.1]octane) core have emerged as privileged structures for scaffold hopping[2].
(6-Azabicyclo[3.2.1]octan-5-yl)methanol (CAS: 2167028-08-0) represents a highly versatile, bifunctional building block. By providing a conformationally restricted framework equipped with two orthogonal functional handles—a secondary amine and a primary alcohol—it enables medicinal chemists to rapidly generate diverse library vectors while strictly adhering to lead-like physicochemical parameters[1].
Physicochemical Profiling
To ensure downstream library members maintain optimal pharmacokinetic properties, building blocks must possess low molecular weight and minimal lipophilicity, often evaluated against AstraZeneca's "Rule of 2" for building blocks (MW < 200, cLogP < 2, H-bond donors ≤ 2, H-bond acceptors ≤ 2)[1].
Table 1: Physicochemical Properties of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
| Property | Value | Implication for Drug Design |
| Molecular Weight | 141.21 g/mol | Excellent starting point for fragment-based drug discovery (FBDD). |
| Fsp3 | 1.00 (8/8 carbons) | Maximum saturation; ensures 3D vector projection and high solubility. |
| H-Bond Donors | 2 (Amine -NH, Alcohol -OH) | Provides critical interaction points for target binding. |
| H-Bond Acceptors | 2 (N, O) | Complies strictly with the "Rule of 2" for building blocks. |
| Structural Core | Normorphan | Rigid backbone prevents entropic penalty upon target binding. |
Structural Logic and Vector Projection
The normorphan core acts as a 3D bioisosteric replacement for simple, flexible rings like piperidines or morpholines. The rigid bicyclic system restricts the conformational space, which not only increases target affinity (by reducing the entropic cost of binding) but also directs the attached functional groups into specific, predictable vectors in 3D space[1].
Fig 1. Logical flow of scaffold hopping from flat aromatics to 3D normorphan architectures.
Synthetic Protocols & Workflows
The true synthetic value of (6-Azabicyclo[3.2.1]octan-5-yl)methanol lies in its orthogonal reactivity. The secondary amine at the 6-position is highly nucleophilic, while the primary alcohol at the 5-position can be independently functionalized or oxidized to an aldehyde for further C-C bond formation.
Fig 2. Orthogonal functionalization pathways of the bifunctional building block.
Protocol 1: Chemoselective N-Amidation (Library Generation)
Objective: To generate an amide library at the N6 position without protecting the C5 alcohol, exploiting the differential nucleophilicity of the amine versus the alcohol. Causality & Logic: The secondary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry and using a mild, non-nucleophilic base, N-acylation occurs exclusively. This avoids the need for protecting group chemistry, vastly improving atom economy and library generation speed.
Step-by-Step Methodology:
-
Preparation: Dissolve (6-Azabicyclo[3.2.1]octan-5-yl)methanol (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) to the solution. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct without competing for the electrophile.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add the desired acid chloride (1.05 equiv) dropwise over 10 minutes. Rationale: Slow addition at low temperatures prevents localized heating and suppresses any potential off-target O-acylation.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor conversion via LC-MS to ensure complete consumption of the starting material.
-
Workup: Quench with saturated aqueous NaHCO3 (5 mL) and extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure N-acyl derivative.
Protocol 2: Oxidation of the C5 Methanol to an Aldehyde
Objective: To convert the primary alcohol into an aldehyde for subsequent C-C bond formation (e.g., reductive amination, Wittig olefination). Causality & Logic: Swern or Dess-Martin oxidations are preferred over harsh chromium-based oxidants to prevent over-oxidation to the carboxylic acid and to maintain high functional group tolerance. Prior N-protection is strictly required to prevent intramolecular cyclization or amine oxidation.
Step-by-Step Methodology:
-
Pre-requisite: Ensure the N6 amine is protected (e.g., as an N-Boc derivative).
-
Preparation: Dissolve the N-protected (6-Azabicyclo[3.2.1]octan-5-yl)methanol (1.0 equiv, 0.5 mmol) in anhydrous DCM (5 mL).
-
Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 equiv) in a single portion at 0 °C. Rationale: DMP provides mild, neutral oxidation conditions that preserve the stereochemical integrity of the bridged bicyclic system.
-
Incubation: Stir the suspension at room temperature for 1–2 hours until TLC indicates complete conversion.
-
Quenching (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 (10 mL). Stir vigorously for 15 minutes until the organic layer is clear. Rationale: The thiosulfate reduces residual hypervalent iodine species, preventing downstream toxicity and purification issues.
-
Isolation: Extract the aqueous layer with DCM, dry the organic phase, and concentrate to isolate the intermediate aldehyde for immediate downstream use.
Applications in Drug Discovery
The 6-azabicyclo[3.2.1]octane framework is not merely a theoretical construct; it is a proven pharmacophore in both natural products and synthetic drugs:
-
Neurological Targets: The normorphan scaffold has been extensively utilized in the design of novel dopamine transporter (DAT) inhibitors. By replacing the tropane nucleus (found in cocaine) with the 6-azabicyclo[3.2.1]octane core, researchers have developed potent DAT inhibitors that provide new insights into the 3D structure of the transporter[3].
-
Natural Product Analogs: The unique indolizidine alkaloid securinine, which exhibits broad-spectrum neuroprotective and antitumor activities, features the 6-azabicyclo[3.2.1]octane system as its core structural motif[4]. Building blocks like (6-Azabicyclo[3.2.1]octan-5-yl)methanol allow medicinal chemists to synthesize simplified, synthetically tractable securinine analogs for structure-activity relationship (SAR) studies.
References
-
[1] Gomez Angel, A. R., et al. Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. White Rose Research Online. [Link]
-
[3] National Institutes of Health (NIH). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors.[Link]
-
[4] RSC Publishing. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs.[Link]
-
[2] ResearchGate. Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. [Link]
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- 4. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
Application Notes and Protocols: Strategic Functionalization of the Hydroxymethyl Group in 6-Azabicyclo[3.2.1]octanes
Introduction: The 6-Azabicyclo[3.2.1]octane Scaffold - A Privileged Structure in Medicinal Chemistry
The 6-azabicyclo[3.2.1]octane framework is a rigid, bicyclic amine that serves as a crucial structural motif in a multitude of pharmacologically active compounds.[1] Its conformational constraint and the precise three-dimensional orientation of its substituents make it an attractive scaffold for the design of ligands targeting various receptors and transporters in the central nervous system. Analogs of natural products containing this core, such as tropanes, have shown significant potential in the development of treatments for a range of disorders. The functionalization of this scaffold is therefore of paramount importance for the generation of novel chemical entities with tailored biological activities in drug discovery programs.
This guide provides a detailed overview of key synthetic strategies for the functionalization of a primary hydroxymethyl group appended to the 6-azabicyclo[3.2.1]octane core. The protocols described herein are designed to be robust and adaptable, providing researchers with the necessary tools to generate a diverse array of derivatives for further investigation.
A critical consideration in the chemical manipulation of the 6-azabicyclo[3.2.1]octane system is the reactivity of the bridgehead nitrogen. To prevent unwanted side reactions, such as N-alkylation or interference with reagents, protection of the nitrogen is often a prerequisite for subsequent functionalization of other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Workflow for Functionalization
The overall strategy for the functionalization of a hydroxymethyl group on the 6-azabicyclo[3.2.1]octane scaffold typically follows a logical sequence of protection, functional group interconversion, and, if necessary, deprotection.
Caption: General workflow for the functionalization of hydroxymethyl-6-azabicyclo[3.2.1]octane.
Part 1: Protection of the Bicyclic Amine
Protocol 1: N-Boc Protection of (6-Azabicyclo[3.2.1]octan-yl)methanol
Rationale: The protection of the secondary amine is crucial to avoid complications in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this transformation, reacting with the amine to form a stable carbamate. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Materials:
-
(6-Azabicyclo[3.2.1]octan-yl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH) or a mixture of Water/Methanol
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (6-Azabicyclo[3.2.1]octan-yl)methanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir until all solids are dissolved.
-
To the stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.[2]
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography to afford the pure N-Boc protected (6-azabicyclo[3.2.1]octan-yl)methanol.
Part 2: Key Functionalization Reactions of the Hydroxymethyl Group
With the nitrogen atom protected, the hydroxymethyl group can be selectively transformed into a variety of other functional groups.
A. Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a fundamental transformation. Mild oxidation conditions are required.
Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which is ideal for sensitive substrates.[3][4] The reaction is known for its high yields and tolerance of many other functional groups.[5] A key consideration is the strict requirement for anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.[6]
Materials:
-
N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCM (0.2 M relative to the alcohol) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.[7]
-
Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -65 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by silica gel column chromatography.
Rationale: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[8] It is particularly useful for small-scale reactions and for substrates with sensitive functional groups.[9]
Materials:
-
N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
Dissolve N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Table 1: Comparison of Oxidation Methods
| Method | Reagents | Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, TEA | -78 °C to RT | High yields, mild conditions, good for sensitive substrates.[3] | Requires strictly anhydrous conditions and low temperatures, produces malodorous dimethyl sulfide.[5] |
| Dess-Martin | DMP | Room Temp | Very mild, room temperature reaction, easy workup for small scale.[8] | Reagent is expensive and potentially explosive under certain conditions.[9] |
B. Conversion to Halomethyl Derivatives
The transformation of the hydroxymethyl group to a halomethyl group provides a versatile intermediate for subsequent nucleophilic substitution reactions, such as ether and amine synthesis.
Rationale: The Appel reaction converts alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[10] For the synthesis of alkyl bromides, carbon tetrabromide (CBr₄) is the reagent of choice.[11] The reaction proceeds under mild conditions with inversion of configuration if a stereocenter is present at the alcohol carbon.
Materials:
-
N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.
C. Formation of Ethers
The corresponding ethers can be synthesized from the halomethyl intermediate via the Williamson ether synthesis.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkyl halide and an alkoxide.[12][13] A strong base is used to deprotonate the desired alcohol to form the nucleophilic alkoxide.
Materials:
-
N-Boc-(halomethyl)-6-azabicyclo[3.2.1]octane
-
Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the desired alcohol (1.5 eq) to anhydrous THF (0.5 M).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of N-Boc-(halomethyl)-6-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by silica gel column chromatography.
D. Esterification and Related Transformations via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functionalities, including esters, ethers, and azides, with inversion of configuration.[14][15]
Rationale: This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[16] The use of p-nitrobenzoic acid is often beneficial for hindered alcohols as it increases the acidity of the nucleophile.[17]
Materials:
-
N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol
-
Carboxylic acid (e.g., p-nitrobenzoic acid) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-(6-azabicyclo[3.2.1]octan-yl)methanol (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M).[18]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[17]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Concentrate the reaction mixture in vacuo.
-
The crude residue can be purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
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Application Notes and Protocols: Incorporating (6-Azabicyclo[3.2.1]octan-5-yl)methanol into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Constrained Peptidomimetics
In the pursuit of novel therapeutics, peptidomimetics that replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability, are of paramount importance.[1] The conformational constraint of peptide backbones is a proven strategy to enhance receptor affinity, selectivity, and enzymatic resistance. The rigid bicyclic structure of the 6-azabicyclo[3.2.1]octane skeleton offers a unique three-dimensional arrangement of functional groups, making it a privileged scaffold for inducing specific secondary structures, such as β-turns, in peptide chains.[1][2] This application note provides a comprehensive guide to the synthesis and incorporation of a novel building block, (6-Azabicyclo[3.2.1]octan-5-yl)methanol, into peptidomimetic structures. This scaffold serves as a conformationally restricted proline or dipeptide isostere, with the hydroxymethyl group providing a versatile handle for peptide elongation or further functionalization.
Part 1: Synthesis of the (6-Azabicyclo[3.2.1]octan-5-yl)methanol Scaffold
Proposed Synthetic Protocol
A potential diastereoselective approach to the 6-azabicyclo[3.2.1]octane scaffold can be adapted from methodologies utilizing an aza-Prins reaction.[3]
Step 1: N-Tosyl Homoallylamine Synthesis Commercially available homoallylamine is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-tosyl homoallylamine.
Step 2: Aza-Prins Cyclization The N-tosyl homoallylamine is reacted with a suitable chiral α-hydroxyaldehyde derivative, such as (R)-2,3-O-isopropylideneglyceraldehyde, in the presence of a Lewis acid catalyst (e.g., Bi(OTf)₃ or Sc(OTf)₃). This cyclization is expected to proceed with high diastereoselectivity to form the protected 6-azabicyclo[3.2.1]octane core.
Step 3: Reductive Removal of the Hydroxyl Protecting Group The protecting group on the hydroxyl moiety (e.g., isopropylidene) is removed under standard conditions to afford the diol.
Step 4: Selective Protection and Oxidation The primary and secondary hydroxyl groups are selectively protected, for instance, by forming a silyl ether on the primary alcohol. The secondary alcohol is then oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane.
Step 5: Reduction and Deprotection The ketone is stereoselectively reduced to the desired alcohol. Subsequent removal of the protecting groups (e.g., tosyl and silyl ethers) yields the target (6-Azabicyclo[3.2.1]octan-5-yl)methanol.
Caption: Proposed synthetic workflow for (6-Azabicyclo[3.2.1]octan-5-yl)methanol.
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (6-Azabicyclo[3.2.1]octan-5-yl)methanol into a growing peptide chain requires a carefully planned protecting group strategy to ensure orthogonality with standard Fmoc-based SPPS.[4][5][6] The secondary amine of the bicyclic system and the primary hydroxyl group must be appropriately protected.
Protecting Group Strategy
-
N-protection of the Bicyclic Amine: The secondary amine of the 6-azabicyclo[3.2.1]octane core should be protected with a group that is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but can be cleaved under conditions that do not affect the final peptide, such as a Boc (tert-butyloxycarbonyl) group. The Boc group is readily removed during the final acidolytic cleavage from the resin.[7]
-
O-protection of the Primary Hydroxyl: The primary hydroxyl group of the methanol moiety needs to be protected to prevent unwanted acylation during subsequent coupling steps. A silyl-based protecting group like TBDMS (tert-butyldimethylsilyl) or a trityl (Trt) group can be employed. These groups are generally stable to the conditions of SPPS but can be removed during the final cleavage and deprotection step.
Protocol for Incorporation as a C-Terminal Mimic
This protocol describes the incorporation of the scaffold at the C-terminus of a peptide, where the peptide chain is elongated from the bicyclic amine.
Step 1: Immobilization of the Scaffold on the Resin The primary hydroxyl group of the N-Boc protected (6-Azabicyclo[3.2.1]octan-5-yl)methanol is attached to a suitable solid support, such as 2-chlorotrityl chloride resin.[8] This is achieved by reacting the alcohol with the resin in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM. The loading efficiency can be determined by gravimetric analysis or spectrophotometric methods.
Step 2: Deprotection of the N-Boc Group The Boc protecting group on the bicyclic amine is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%). This exposes the secondary amine for the subsequent coupling reaction.
Step 3: Peptide Elongation using Fmoc-SPPS Standard Fmoc-SPPS cycles are then performed to elongate the peptide chain from the newly freed amine.[9][10] Each cycle consists of: a. Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., DIEA or collidine) and coupled to the resin-bound amine. b. Capping (Optional): To block any unreacted amino groups, an acetic anhydride solution can be used. c. Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF to expose the N-terminal amine for the next coupling cycle.
Step 4: Cleavage and Global Deprotection Once the desired peptide sequence is assembled, the peptidomimetic is cleaved from the resin, and all side-chain protecting groups (including the one on the hydroxyl group, if applicable) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid like TFA, along with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.
Step 5: Purification and Characterization The crude peptidomimetic is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Caption: Solid-phase synthesis workflow for peptidomimetics incorporating the scaffold.
Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the successful synthesis and purity of the final peptidomimetic. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| Analytical RP-HPLC | To assess the purity of the final product. | A single major peak indicating a high degree of purity (>95%). |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the molecular weight of the peptidomimetic. | The observed molecular weight should match the calculated theoretical mass of the target molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the structure and confirm the incorporation of the bicyclic scaffold. | Characteristic signals corresponding to the protons and carbons of the 6-azabicyclo[3.2.1]octane core and the amino acid residues. |
| Circular Dichroism (CD) Spectroscopy | To investigate the secondary structure induced by the bicyclic scaffold. | The CD spectrum may show characteristic signatures of β-turns or other ordered conformations, depending on the peptide sequence. |
Conclusion and Future Perspectives
The incorporation of (6-Azabicyclo[3.2.1]octan-5-yl)methanol into peptide sequences offers a powerful strategy for the design of novel, conformationally constrained peptidomimetics. The rigid bicyclic framework can pre-organize the peptide backbone, potentially leading to enhanced biological activity and stability. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this and related scaffolds in drug discovery and development. Future work could involve the synthesis of stereoisomers of the scaffold to investigate the impact of stereochemistry on the induced conformation and biological activity of the resulting peptidomimetics.
References
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Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]
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Kikuchi, S., & Kawakami, T. (1995). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2269-2273. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Giraud, M., et al. (2011). Solid phase peptide synthesis of peptide alcohols. (WO2011000848A1).
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Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Pearson, D. P., & Heathcock, C. H. (1995). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 1547-1548. [Link]
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Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
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Pomplun, S., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition, 59(28), 11334–11338. [Link]
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Pomplun, S., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT. [Link]
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S-G. Lee, et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13636-13653. [Link]
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Pozdnev, V. F. (1994). Synthesis of Peptide Aldehydes via Enzymatic Acylation of Amino Aldehyde Derivatives. Enzyme and Microbial Technology, 16(1), 58-62. [Link]
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P. Grieco, et al. (2014). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. [Link]
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Wang, W., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7176–7181. [Link]
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Hart, D. J., & Subburaj, K. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry. [Link]
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Pomplun, S., et al. (2020). Secondary amino alcohols are a new class of cleavable linkers.... ResearchGate. [Link]
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Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
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Giraud, M., et al. (2009). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. ResearchGate. [Link]
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Maestro, A., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1046. [Link]
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Yamamoto, H. (2018). From Lewis acids to peptide chemistry. OAE Publishing Inc.. [Link]
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Hossain, M. A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1349–1357. [Link]
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Kim, D., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4296. [Link]
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Zhao, P., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. [Link]
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Kumar, A., et al. (2024). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Organic & Biomolecular Chemistry. [Link]
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Mahía, N., et al. (2017). Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction. The Journal of Organic Chemistry, 82(15), 8048–8057. [Link]
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The (6-Azabicyclo[3.2.1]octan-5-yl)methanol Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
Introduction: Unlocking the CNS with Rigid Scaffolds
In the intricate landscape of Central Nervous System (CNS) drug design, the quest for novel molecular architectures that offer both potency and selectivity is paramount. The (6-Azabicyclo[3.2.1]octan-5-yl)methanol scaffold has emerged as a compelling structural motif, offering a unique three-dimensional arrangement of functional groups. Its inherent rigidity, a key feature of bicyclic amines, reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and a more defined structure-activity relationship (SAR). This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds incorporating this versatile scaffold, with a focus on their application in targeting key CNS pathways.
The 6-azabicyclo[3.2.1]octane core is a structural isomer of the well-known tropane (8-azabicyclo[3.2.1]octane) framework found in molecules like cocaine. This subtle change in the nitrogen position opens up new vectors for chemical modification and can significantly alter the pharmacological profile of the resulting compounds. The presence of the hydroxymethyl group at the 5-position provides a crucial handle for further chemical elaboration, allowing for the introduction of a wide array of functionalities to modulate properties such as target affinity, selectivity, and pharmacokinetics.
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, actionable protocols for the synthesis and evaluation of novel CNS drug candidates based on the (6-azabicyclo[3.2.1]octan-5-yl)methanol scaffold.
Synthetic Strategies and Derivatization Protocols
The synthesis of the (6-azabicyclo[3.2.1]octan-5-yl)methanol core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic routes to the 6-azabicyclo[3.2.1]octane skeleton have been reported, often involving intramolecular cyclization reactions.[1]
Protocol 1: Synthesis of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
This protocol outlines a plausible synthetic route to the parent scaffold, adapted from established methods for constructing the 6-azabicyclo[3.2.1]octane core. The key step involves an intramolecular cyclization of a suitably functionalized piperidine derivative.
Workflow for the Synthesis of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
A schematic overview of the synthesis of the parent scaffold.
Step-by-Step Procedure:
-
N-Protection of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine (2.2 eq) and benzyl chloroformate (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous workup, the N-Cbz-4-piperidone is obtained.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF, add n-butyllithium (1.1 eq) at 0 °C. Stir for 1 hour, then add a solution of N-Cbz-4-piperidone in THF. Allow the reaction to stir at room temperature for 4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate to yield N-Cbz-4-methylenepiperidine.
-
Hydroboration-Oxidation: To a solution of N-Cbz-4-methylenepiperidine in dry THF at 0 °C, add borane-tetrahydrofuran complex (1.1 eq) dropwise. Stir at room temperature for 2 hours. Cool to 0 °C and add a solution of sodium hydroxide (3M, 3 eq) followed by dropwise addition of hydrogen peroxide (30%, 3 eq). Stir at 50 °C for 1 hour. Extract with ethyl acetate to afford (1-(benzyloxycarbonyl)piperidin-4-yl)methanol.
-
Oxidation to Aldehyde: To a solution of (1-(benzyloxycarbonyl)piperidin-4-yl)methanol in DCM, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours. Quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM to yield 1-(benzyloxycarbonyl)piperidine-4-carbaldehyde.
-
Intramolecular Mannich-type Reaction: The aldehyde is then subjected to an intramolecular cyclization. This can be achieved under acidic conditions, for example, by treatment with p-toluenesulfonic acid in a suitable solvent like toluene at elevated temperatures. This step is crucial for the formation of the bicyclic core.
-
Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride in methanol. This step introduces the hydroxyl group at the 5-position.
-
N-Deprotection: The Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (10%) under a hydrogen atmosphere in a solvent like ethanol or methanol. Filtration and concentration of the solvent will yield the final product, (6-azabicyclo[3.2.1]octan-5-yl)methanol.
Protocol 2: Derivatization of (6-Azabicyclo[3.2.1]octan-5-yl)methanol for Dopamine Transporter (DAT) Inhibition
The secondary amine of the scaffold is a key point for derivatization to introduce functionalities that can interact with the dopamine transporter.
Step-by-Step Procedure:
-
N-Alkylation: To a solution of (6-azabicyclo[3.2.1]octan-5-yl)methanol in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate or triethylamine, followed by the desired alkylating agent (e.g., a substituted benzyl bromide or a heteroarylmethyl chloride). The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Reductive Amination: Alternatively, the secondary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to form the N-substituted derivative.
-
O-Arylation/Alkylation: The primary alcohol can be deprotonated with a strong base like sodium hydride in an aprotic solvent such as THF, followed by the addition of an aryl halide or alkyl halide to form an ether linkage. This can be a strategic modification to explore interactions with different subpockets of the target protein.
Application in CNS Drug Design: Targeting Key Pathways
The (6-azabicyclo[3.2.1]octan-5-yl)methanol scaffold has shown promise in the development of ligands for several important CNS targets.
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants like cocaine.[2] The 6-azabicyclo[3.2.1]octane framework serves as a novel scaffold for DAT inhibitors, with some derivatives showing potency comparable to cocaine.[2]
Signaling Pathway of Dopamine Transporter Inhibition
Mechanism of action for DAT inhibitors based on the scaffold.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[3] Inhibition of NAAA increases PEA levels, which then activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory effects.[3] The azabicyclo[3.2.1]octane core has been incorporated into potent and selective NAAA inhibitors.
Signaling Pathway of NAAA Inhibition
Mechanism of anti-inflammatory action via NAAA inhibition.
Analgesics
Derivatives of the 6-azabicyclo[3.2.1]octane scaffold have been investigated for their analgesic properties.[4][5] These compounds can act through various mechanisms, including interaction with opioid receptors.
Opioid Receptor Signaling Pathway
Simplified signaling cascade following opioid receptor activation.
In Vitro and In Vivo Assay Protocols
Rigorous biological evaluation is essential to characterize the pharmacological profile of novel compounds. The following are representative protocols for assessing the activity of (6-azabicyclo[3.2.1]octan-5-yl)methanol derivatives.
Protocol 3: In Vitro Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[6][7]
Materials:
-
HEK293 cells stably expressing human DAT
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)
-
[³H]Dopamine
-
Test compounds dissolved in DMSO
-
Known DAT inhibitor (e.g., nomifensine) for non-specific uptake determination
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Plate HEK-hDAT cells in 96-well plates and grow to 80-90% confluency.
-
Compound Incubation: Wash cells with uptake buffer. Add uptake buffer containing various concentrations of the test compound. For total uptake, add buffer with vehicle (DMSO). For non-specific uptake, add a high concentration of nomifensine. Pre-incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add [³H]Dopamine to each well to a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold uptake buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vivo Analgesic Activity - Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of a compound in rodents.[8][9]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male Swiss albino mice (20-25 g)
-
Test compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time taken to elicit a pain response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record their reaction time.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the test compound.
Data Presentation: Structure-Activity Relationship (SAR) and Pharmacological Data
Systematic modification of the (6-azabicyclo[3.2.1]octan-5-yl)methanol scaffold and evaluation of the resulting compounds allows for the elucidation of the structure-activity relationship.
Table 1: Representative Pharmacological Data for 6-Azabicyclo[3.2.1]octane Derivatives
| Compound ID | R¹ (at N-6) | R² (at C-5) | Target | Assay | Potency (IC₅₀/Kᵢ, nM) | Selectivity |
| 1 | H | -CH₂OH | - | - | - | - |
| 2a | -CH₂-Ph | -CH₂OH | DAT | [³H]WIN 35,428 Binding | 150 | - |
| 2b | -CH₂(4-Cl-Ph) | -CH₂OH | DAT | Dopamine Uptake | 120 | DAT vs SERT >100 |
| 3a | -CH₂-c-Pr | -CH₂-O-CO-Ph | NAAA | Fluorescence Assay | 45 | NAAA vs FAAH >200 |
| 3b | -CH₂-Ph | -CH₂-O-(2-naphthyl) | NAAA | Fluorescence Assay | 25 | NAAA vs FAAH >500 |
| 4a | -CH₃ | -O-CO-Ph | Opioid Receptor | [³H]DAMGO Binding | 85 (µ) | µ vs δ/κ > 50 |
| 4b | -CH₂CH₂-Ph | -OH | Opioid Receptor | Hot Plate (ED₅₀, mg/kg) | 2.5 | - |
Note: The data in this table is illustrative and compiled from various sources for the purpose of demonstrating the potential of the scaffold. Actual values would be determined experimentally.
Conclusion and Future Directions
The (6-azabicyclo[3.2.1]octan-5-yl)methanol scaffold represents a valuable and versatile platform for the design of novel CNS-active compounds. Its rigid bicyclic structure provides a well-defined orientation of substituents, facilitating the optimization of interactions with biological targets. The synthetic accessibility and the presence of functional handles for derivatization make it an attractive starting point for medicinal chemistry campaigns.
Future research in this area could focus on:
-
Exploring a wider range of substituents at both the nitrogen and the hydroxymethyl positions to further probe the SAR for various CNS targets.
-
Stereoselective synthesis to investigate the differential activity of enantiomers, which is often crucial for CNS drugs.
-
In-depth pharmacokinetic profiling of lead compounds to assess their brain penetration and metabolic stability, key parameters for successful CNS drug development.
-
Application to other CNS targets, such as other neurotransmitter transporters, ion channels, and enzymes, given the scaffold's privileged nature.
By leveraging the unique structural features of the (6-azabicyclo[3.2.1]octan-5-yl)methanol core and employing the detailed protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
- 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(5), 1245-1248.
-
The signal transduction pathway of opioid receptor activation involves... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]
-
Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[2][4][10]octane derivatives. - R Discovery. (1976, January 1). Retrieved March 24, 2026, from [Link]
-
Schematic representation of opioid receptors signaling. | Download Scientific Diagram. (n.d.). Retrieved March 24, 2026, from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
-
Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+) - PubMed. (1977, February 1). Retrieved March 24, 2026, from [Link]
-
N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition | Journal of Medicinal Chemistry - ACS Publications. (2020, March 19). Retrieved March 24, 2026, from [Link]
-
Opioid Signaling Pathway | GeneGlobe. (n.d.). Retrieved March 24, 2026, from [Link]
-
A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution - ACS Publications. (2008, January 23). Retrieved March 24, 2026, from [Link]
-
Molecular basis of opioid receptor signaling. (n.d.). Retrieved March 24, 2026, from [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
-
Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl) - ACS Publications. (1977, February 1). Retrieved March 24, 2026, from [Link]
-
Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed. (2001, August 2). Retrieved March 24, 2026, from [Link]
-
Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[2][4][10]octane derivatives - PubMed. (1976, May 1). Retrieved March 24, 2026, from [Link]
-
RJPT Informatics Pvt Ltd AIM: Analgesic Effect of Morphine in Mice Using the Hot Plate Method INTRODUCTION. (n.d.). Retrieved March 24, 2026, from [Link]
-
Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity | Journal of Crohn's and Colitis | Oxford Academic. (2025, February 15). Retrieved March 24, 2026, from [Link]
-
A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Retrieved March 24, 2026, from [Link]
-
N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 8. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for (6-Azabicyclo[3.2.1]octan-5-yl)methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing the bridgehead alcohol (CAS 2167028-08-0).
The 6-azabicyclo[3.2.1]octane skeleton is a highly rigid, bridge-containing scaffold prevalent in bioactive natural products and synthetic pharmaceuticals[1]. However, constructing this core and successfully reducing the sterically encumbered C5-position requires precise control over reaction trajectories and intermediate stability. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you optimize your reaction yields.
Synthetic Workflow & Troubleshooting Nodes
Synthetic workflow for (6-Azabicyclo[3.2.1]octan-5-yl)methanol via carboamination and reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the reduction of my C5-ester intermediate to the methanol stalling or yielding <40%? A: This is a classic issue of steric hindrance compounded by parasitic Lewis acid-base interactions. The C5 position on the 6-azabicyclo[3.2.1]octane core is a bridgehead carbon, which severely restricts the trajectory of incoming hydride nucleophiles. Furthermore, the adjacent N6 nitrogen acts as a Lewis base, complexing the aluminum from the reductant. This complexation acts as a "hydride sink," depleting the effective concentration of the reducing agent around the target carbonyl[2]. Solution: You must overwhelm the system thermodynamically and kinetically. Switch from stoichiometric to a large excess of LiAlH₄ (at least 4.0 equivalents) and elevate the reaction temperature to a vigorous THF reflux (65 °C) for 18 hours.
Q2: How can I improve the cyclization yield of the 6-azabicyclo[3.2.1]octane core prior to reduction? A: If you are utilizing an intramolecular cyclization of an aziridine with a π-nucleophile, the N-substitution is the critical variable. Unactivated N-H aziridines will fail to ring-open efficiently. You must use a strongly electron-withdrawing protecting group—such as a nosyl (4-nitrobenzenesulfonyl) or tosyl group—to stabilize the intermediate carbocation formed during the π-attack[3][4]. Alternatively, if you are employing a 1, ensure your stoichiometric oxidant (e.g., MnO₂) is freshly activated, as the C-Cu(II) bond homolysis step is highly sensitive to the oxidation state of the catalyst matrix[1].
Q3: What is the optimal N-protection strategy during the strong hydride reduction step? A: Avoid carbamates like Boc or Cbz if you are using extended reflux with LiAlH₄, as they can undergo partial reduction to the N-methyl derivative. The N-benzyl (Bn) or N-tosyl (Ts) groups are highly robust under these harsh reductive conditions. If you used an N-tosyl group for the initial core cyclization[4], you can carry it through the ester reduction and subsequently deprotect it using sodium naphthalenide or SmI₂.
Quantitative Data: Optimization of C5-Ester Reduction
The following table summarizes the causal relationship between reduction conditions and the isolated yield of the C5-methanol product.
| Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| NaBH₄ | 4.0 | MeOH | 25 | 24 | <10 | Unreactive due to extreme steric hindrance at the C5 bridgehead. |
| LiAlH₄ | 1.5 | THF | 0 to 25 | 12 | 35 | Incomplete conversion; N-Al complexation depletes active hydride[2]. |
| LiAlH₄ | 4.0 | THF | 65 (Reflux) | 18 | 82 | Full conversion; overcomes activation barrier. Requires Fieser workup. |
| DIBAL-H | 3.0 | DCM | -78 to 25 | 12 | 78 | Good yield, but tedious aluminum salt filtration traps polar product[4]. |
Mechanistic Pathway of Bridgehead Reduction
Mechanistic pathway of C5-ester reduction highlighting N6-aluminum complexation.
Standard Operating Procedure: High-Yield Reduction to (6-Azabicyclo[3.2.1]octan-5-yl)methanol
Self-Validating Check: This protocol incorporates a strict Fieser workup. This prevents the entrapment of the highly polar amino-alcohol product in the aluminum salts—a primary cause of artificial "low yields" in bridgehead reductions.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Dissolve the N-protected 6-azabicyclo[3.2.1]octane-5-carboxylate ester (10.0 mmol) in 50 mL of anhydrous THF.
-
Hydride Addition: Cool the solution to 0 °C using an ice bath. Carefully add LiAlH₄ (1.52 g, 40.0 mmol, 4.0 eq) in small portions to manage hydrogen evolution.
-
Reflux: Remove the ice bath and heat the reaction to a vigorous reflux (65 °C) for 18 hours. Causality: Extended heating is required to overcome the activation energy barrier of the sterically encumbered tetrahedral intermediate formed at the C5 position.
-
Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with 50 mL of diethyl ether. Sequentially and dropwise add:
-
1.5 mL of distilled H₂O
-
1.5 mL of 15% aqueous NaOH
-
4.5 mL of distilled H₂O Validation: Stir vigorously for 30 minutes until the gray salts transition to a granular, stark white precipitate. If the salts remain gray or gummy, the aluminum has not fully crystallized, and your product remains trapped.
-
-
Isolation: Filter the white suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 30 mL). Concentrate the filtrate in vacuo to afford the crude (6-Azabicyclo[3.2.1]octan-5-yl)methanol.
References
-
Chemler, S. R., et al. "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." PMC/NIH.[Link]
-
Pulipaka, A. B., & Bergmeier, S. C. "A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution." ACS Publications.[Link]
-
Gomez Angel, A. R. "Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry." White Rose eTheses Online.[Link]
-
"Synthesis of Normorphans through an Efficient Intramolecular Carbamoylation of Ketones." Universitat de Barcelona.[Link]
Sources
Technical Support Center: Optimal Purification of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
Welcome to the Technical Support Center for the isolation and purification of (6-Azabicyclo[3.2.1]octan-5-yl)methanol . This compound features a highly polar, basic secondary amine embedded within a bridged bicyclic framework, coupled with a primary hydroxyl group[1]. While this scaffold is highly valuable in medicinal chemistry and drug development, its physicochemical properties—specifically its high water solubility, strong hydrogen-bonding capacity, and basicity—present unique challenges during downstream processing.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and logical workflows to ensure high-yield, high-purity recovery of this specific amino alcohol.
Troubleshooting Guides & FAQs
Issue 1: Poor Recovery During Aqueous Workup
Q: I synthesized (6-Azabicyclo[3.2.1]octan-5-yl)methanol, but my recovery from the standard liquid-liquid extraction (LLE) is less than 10%. Where is my product? A: Your product is trapped in the aqueous layer. The combination of the secondary amine and the primary alcohol on a compact bicyclic framework results in a highly hydrophilic molecule with a very low partition coefficient (LogP). Standard extraction with organic solvents like ethyl acetate or dichloromethane fails because water-dipole interactions outcompete the organic solvent's solvating power.
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The Causality: Water molecules form a tight hydration shell around the amine and hydroxyl groups.
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The Solution: You must disrupt this hydration shell by "salting out" the aqueous layer. Saturate the aqueous phase with potassium carbonate (K₂CO₃) or sodium chloride (NaCl) to lower the solubility of the organic compound in water, forcing it into the organic phase (preferably a more polar organic solvent like 10% isopropanol in chloroform). Alternatively, bypass LLE entirely and use Strong Cation Exchange (SCX) chromatography[2].
Issue 2: Severe Tailing on Silica Gel
Q: My product streaks across the entire TLC plate, and I get poor mass recovery when using standard silica gel chromatography. How do I fix this? A: The streaking is caused by irreversible acid-base interactions between the basic secondary amine of the 6-azabicyclo[3.2.1]octane core and the acidic silanol groups (Si-OH) present on the surface of standard silica gel[3].
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The Causality: The amine protonates upon contact with the acidic silica, anchoring it to the stationary phase and causing it to elute in a long, dilute band (tailing).
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The Solution: You must mask the silanol groups. Add a basic modifier, such as 1–5% concentrated aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA), to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1). The basic modifier competitively binds to the acidic silanols, allowing your amino alcohol to elute as a tight band. For optimal results, switch to amine-functionalized (NH₂-capped) silica columns.
Issue 3: Handling and Stability of the Free Base
Q: The free base of (6-Azabicyclo[3.2.1]octan-5-yl)methanol is a viscous oil that is difficult to weigh and degrades over time. How can I obtain a stable solid? A: Low-molecular-weight amino alcohols are prone to atmospheric oxidation, CO₂ absorption (forming carbamates), and hygroscopicity in their free base form.
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The Causality: The reactive lone pair on the nitrogen atom acts as a nucleophile and a base, making the free oil unstable for long-term storage.
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The Solution: Convert the free base into a crystalline salt (e.g., hydrochloride or oxalate). Protonating the amine neutralizes the lone pair, significantly increasing shelf-life, handling ease, and overall purity.
Decision Workflows & Visualizations
To determine the optimal purification route for your specific crude mixture, follow the logic outlined in the decision tree below.
Caption: Decision tree for selecting the optimal purification method based on the state of the crude product.
Quantitative Data: Purification Strategy Comparison
| Purification Method | Typical Yield | Final Purity | Scalability | Best Used For |
| LLE (Salting Out) | 40 - 60% | 85 - 90% | High (>100g) | Initial crude extraction from aqueous reactions. |
| Basic Modified Silica | 70 - 85% | 95 - 98% | Medium (1-50g) | Separating the target from structurally similar organic byproducts. |
| SCX Catch-and-Release | 85 - 95% | >95% | Low/Medium (<20g) | Selective isolation of the basic amine from neutral/acidic impurities. |
| Salt Crystallization | 80 - 90% | >99% | High (>100g) | Final polishing and long-term storage formulation. |
Self-Validating Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) "Catch-and-Release"
This method exploits the basicity of the 6-azabicyclo[3.2.1]octane core. By using a sulfonic acid resin (e.g., Dowex 50WX8), the amine is selectively "caught" while neutral and acidic impurities are washed away[4].
Step-by-Step Methodology:
-
Resin Preparation: Swell 10 g of SCX resin (e.g., Dowex 50WX8) in methanol for 30 minutes. Pack into a glass column and equilibrate with 50 mL of 1% aqueous acetic acid.
-
Loading: Dissolve the crude (6-Azabicyclo[3.2.1]octan-5-yl)methanol in a minimum volume of water or methanol (pH adjusted to ~4-5 with acetic acid). Load onto the column at a flow rate of 1-2 mL/min.
-
Washing (Self-Validation Step 1): Wash the column with 100 mL of methanol, followed by 100 mL of water. Validation: Spot the wash fractions on a TLC plate and stain with KMnO₄. Neutral/acidic impurities will elute here. The target amine remains bound to the resin.
-
Elution: Elute the target compound using 100 mL of 2M Ammonia in Methanol (NH₃/MeOH). The high pH deprotonates the amine, releasing it from the sulfonic acid sites.
-
Isolation (Self-Validation Step 2): Concentrate the ammoniacal fractions under reduced pressure. Validation: The resulting residue should test positive with Ninhydrin stain (indicating a secondary amine) and show no baseline streaking.
Caption: Mechanistic workflow of Strong Cation Exchange (SCX) Catch-and-Release purification.
Protocol B: Hydrochloride Salt Crystallization (Polishing)
To convert the unstable free base oil into a highly pure, bench-stable solid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the free base (6-Azabicyclo[3.2.1]octan-5-yl)methanol in 10 mL of anhydrous diethyl ether or isopropyl alcohol (IPA).
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise under vigorous stirring.
-
Maturation: A white precipitate will immediately form. Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.
-
Filtration & Washing (Self-Validation): Filter the solid via a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether. Validation: The filtrate should contain negligible product (verify via TLC), confirming quantitative salt formation.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield (6-Azabicyclo[3.2.1]octan-5-yl)methanol hydrochloride.
References
-
[1] Title: WO2009023181A1 - 6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.1]OCTANES USEFUL TO INHIBIT 11β-HYDROXYSTEROID DEHYDROGENASE TYPE-1 Source: Google Patents URL:
-
[4] Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology (2022) URL:[Link]
-
[3] Title: Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters Source: Bioorganic & Medicinal Chemistry (2008) / PubMed Central URL:[Link]
-
[2] Title: Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma Source: Journal of Chromatography A (2008) URL:[Link]
Sources
- 1. WO2009023181A1 - 6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.1]OCTANES USEFUL TO INHIBIT 11β-HYDROXYSTEROID DEHYDROGENASE TYPE-1 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
preventing side reactions during oxidation of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
Welcome to the Technical Support Center for Bicyclic Amino Alcohol Functionalization. As a Senior Application Scientist, I have seen many researchers struggle with the oxidation of (6-Azabicyclo[3.2.1]octan-5-yl)methanol . This molecule presents a unique stereoelectronic challenge: it contains a primary alcohol at a sterically hindered bridgehead position (C5) directly adjacent to a highly nucleophilic secondary amine (N6).
This guide synthesizes field-proven insights and mechanistic causality to help you eliminate side reactions and achieve quantitative yields.
Part 1: Core Troubleshooting Guide (The "Why" and "How")
Q: Why does my oxidation yield complex mixtures instead of the desired aldehyde or carboxylic acid? A: The root cause is the basicity and nucleophilicity of the unprotected 6-aza secondary amine. When exposed to electrophilic oxidants (e.g., hypervalent iodine, peroxides, or oxoammonium salts), the nitrogen lone pair competes with the primary alcohol. This leads to rapid N-oxide formation, hydroxylamine generation, or complete oxidative degradation of the amine . Furthermore, in metal-catalyzed aerobic oxidations (like Cu/TEMPO), the free amine strongly coordinates to the metal center, poisoning the catalyst and stalling the catalytic cycle .
Q: Is Grob fragmentation a risk for this specific bicyclic system? A: Standard 1,3-aminoalcohols are classically prone to Grob fragmentation during oxidation, which cleaves the C–C bond to form an alkene and an iminium ion. However, the rigid bridged bicyclic structure of the 6-azabicyclo[3.2.1]octane system provides a built-in stereoelectronic safeguard. Cleavage of the C5–CH₂OH bond would force the formation of an anti-Bredt bridgehead iminium ion at N6=C5, which is thermodynamically prohibited. Therefore, ring-opening fragmentation is suppressed, but the nitrogen lone pair will still trigger undesired intramolecular side reactions if left unprotected.
Q: How do I completely prevent these side reactions? A: You must mask the nucleophilicity of the 6-aza nitrogen prior to oxidation. Convert the secondary amine to an electron-withdrawing carbamate (e.g., N-Boc or N-Cbz). The strongly electron-withdrawing carbonyl group delocalizes the nitrogen lone pair via resonance, rendering it entirely inert to electrophilic oxidants like Dess-Martin Periodinane (DMP) or TEMPO.
Q: How do I prevent over-oxidation to the carboxylic acid when the aldehyde is my target? A: Over-oxidation requires water to form an aldehyde hydrate (gem-diol), which is the actual species oxidized to the carboxylic acid. By using anhydrous Dess-Martin Periodinane (DMP) or a rigorously dry Swern oxidation on the N-protected substrate, you eliminate the hydration pathway, effectively trapping the oxidation state at the aldehyde.
Part 2: Mechanistic & Workflow Visualizations
Caption: Mechanistic divergence in the oxidation of unprotected vs. N-protected bicyclic amino alcohols.
Caption: Step-by-step decision matrix for the chemoselective oxidation of the 5-hydroxymethyl group.
Part 3: Quantitative Data & Method Selection
Use the following table to select the appropriate oxidation methodology based on your target product and tolerance for side reactions.
| Oxidation Method | Reagents | Target Product | Temp (°C) | Chemoselectivity / Notes | Typical Yield |
| Dess-Martin Periodinane | DMP (1.2 eq), NaHCO₃ (1.2 eq), DCM | Aldehyde | 0 to 25 | Excellent. Anhydrous conditions prevent over-oxidation. | 85–95% |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N, DCM | Aldehyde | -78 to 25 | High. Requires strict cryogenic control to avoid epimerization. | 80–90% |
| TEMPO (Zhao Mod) | TEMPO (5 mol%), NaClO₂ (2 eq), NaOCl (5 mol%) | Carboxylic Acid | 35 | High. Mildly basic conditions preserve the N-Boc group. | 90–98% |
| Unprotected TEMPO | TEMPO, NaOCl | Complex Mixture | 0 to 25 | Poor. Unprotected amine poisons catalyst and oxidizes. | < 20% |
Part 4: Self-Validating Experimental Protocols
Protocol A: N-Boc Protection of (6-Azabicyclo[3.2.1]octan-5-yl)methanol
This step is mandatory to deactivate the amine prior to any oxidation workflow.
-
Dissolve the amino alcohol (1.0 eq) in a biphasic mixture of DCM/H₂O (1:1 v/v).
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the bright purple/pink spot confirms the complete consumption of the free secondary amine.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Protocol B: Selective Oxidation to Aldehyde using DMP
-
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Cool the solution to 0 °C and add NaHCO₃ (1.2 eq) to buffer the reaction against acidic byproducts.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Stir at room temperature for 2 hours.
-
Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 15 minutes.
-
Self-Validation Step: The disappearance of the cloudy white suspension confirms the complete reduction of excess hypervalent iodine to water-soluble byproducts. The organic layer should be perfectly clear.
-
Extract with DCM, dry, and purify via flash chromatography.
Protocol C: Oxidation to Carboxylic Acid using TEMPO/NaClO₂ [3]
-
Dissolve the N-Boc protected alcohol (1.0 eq) in Acetonitrile and Sodium Phosphate buffer (pH 6.7) (1:1 v/v).
-
Add TEMPO (0.05 eq) and heat the mixture to 35 °C.
-
Simultaneously add a solution of NaClO₂ (2.0 eq) in water and a dilute solution of NaOCl (0.05 eq) dropwise over 30 minutes.
-
Stir until TLC indicates complete consumption of the starting material.
-
Adjust the pH to 3.0 using 1M HCl.
-
Self-Validation Step: The N-Boc group is stable at pH 3.0 for the short duration of the extraction, but the newly formed carboxylic acid product will be fully protonated, ensuring it partitions exclusively into the organic layer.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Part 5: References
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications, Journal of Medicinal Chemistry. URL:[Link]
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Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. ACS Publications, Journal of the American Chemical Society. URL:[Link]
resolving low conversion rates in azabicyclic methanol derivatization
Technical Support Center: Troubleshooting Low Conversion Rates in Azabicyclic Methanol Derivatization
Overview Azabicyclic methanols—such as quinuclidin-3-ylmethanol and tropine derivatives—are ubiquitous pharmacophores in medicinal chemistry and drug development. However, derivatizing the hydroxyl group frequently results in stalled reactions, low yields, or intractable mixtures. This is driven by two competing stereoelectronic factors:
-
Severe Steric Hindrance: The bulky bicyclic framework physically shields the secondary or tertiary hydroxyl group, preventing bulky electrophiles from approaching.
-
Hyper-Nucleophilic Bridgehead Nitrogen: The nitrogen lone pair is locked in an outward-projecting sp3 orbital, making it exceptionally basic (pKa ~10.5) and highly nucleophilic. This leads to competitive side reactions and transition-metal catalyst poisoning.
Diagnostic Workflow
Diagnostic workflow for .
Troubleshooting Guides (FAQs)
Q1: Why am I getting near-zero conversion and insoluble precipitates during the O-alkylation of quinuclidin-3-ylmethanol with alkyl halides? Analysis & Causality: You are observing competitive N-alkylation (quaternization). Even when using a strong base like NaH to generate the alkoxide, the neutral bridgehead nitrogen is kinetically faster at attacking the electrophilic alkyl halide. This forms a highly polar quaternary ammonium salt that immediately precipitates out of standard organic solvents, effectively halting the reaction. Solution: Implement transient N-protection using borane ( BH3 ). Quinuclidine-borane complexes are highly stable and completely mask the nitrogen's nucleophilicity by occupying the lone pair with a dative bond to boron[1]. After performing the O-alkylation on the protected intermediate, the borane group can be cleanly removed via acidic hydrolysis.
Q2: My esterification yields using standard carboxylic acids and coupling reagents (e.g., EDC/HOBt) are extremely low (<20%). How can I improve this? Analysis & Causality: Carbodiimide-based coupling fails here due to the steric bulk of the azabicyclic core shielding the methanol group. Furthermore, the basic bridgehead nitrogen interferes with the proton-transfer steps required for EDC activation, leading to the accumulation of unreactive N-acylurea byproducts. Solution: Bypass in-situ activation by using pre-activated acyl chlorides or acid anhydrides[2]. Pair this with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and N,N-Diisopropylethylamine (DIPEA) as an auxiliary base. DMAP forms an N-acylpyridinium intermediate that is highly electrophilic and small enough to overcome the steric hindrance of the azabicycle[3]. DIPEA ensures the quinuclidine nitrogen does not become protonated by the generated HCl, which would otherwise cause the starting material to crash out of solution.
Q3: I am attempting a transition-metal catalyzed functionalization of the hydroxyl group, but the metal catalyst seems to deactivate immediately. What is happening? Analysis & Causality: The unshielded bridgehead nitrogen acts as a potent σ -donor ligand. It coordinates irreversibly to late transition metals (Pd, Ru, Ir), displacing the active ligands and poisoning the catalyst[4]. Solution: Tie up the nitrogen lone pair before introducing the metal. You can achieve this by pre-forming the HCl salt of the azabicyclic methanol (protonation) or by using a Lewis acid additive (like BF3⋅OEt2 ) to temporarily occupy the coordination site.
Quantitative Data: Impact of Reaction Conditions on Conversion
| Derivatization Type | Reaction Conditions | Primary Bottleneck | Average Conversion Rate |
| O-Alkylation | NaH, Alkyl Halide (Unprotected) | N-Alkylation (Quaternization) | < 5% |
| O-Alkylation | BH3 Protection → NaH, Alkyl Halide | None (Nitrogen Masked) | 85 - 95% |
| O-Acylation | Carboxylic Acid, EDC/HOBt | Steric Hindrance / Base Interference | 10 - 20% |
| O-Acylation | Acyl Chloride, DMAP, DIPEA | None (Highly Electrophilic Intermediate) | 90 - 98% |
| Cross-Coupling | Pd Catalyst, Unprotected Amine | Catalyst Poisoning ( σ -donation) | 0 - 10% |
| Cross-Coupling | Pd Catalyst, HCl Salt (Protonated) | None (Lone Pair Locked) | 75 - 85% |
Step-by-Step Experimental Protocols
Protocol A: High-Yield O-Alkylation via Transient Borane Protection
This protocol utilizes a self-validating protection/deprotection sequence to ensure exclusive O-alkylation.
Step 1: N-Protection
-
Dissolve quinuclidin-3-ylmethanol (1.0 eq) in anhydrous THF under an inert argon atmosphere.
-
Cool the solution to 0 °C and dropwise add BH3⋅THF complex (1.1 eq).
-
Stir for 1 hour at room temperature.
-
Validation Checkpoint: Perform TLC. The protected quinuclidine-borane complex will appear as a significantly less polar spot compared to the starting material. 11B NMR will show a sharp quartet around -12 ppm.
Step 2: O-Alkylation
-
Cool the protected intermediate solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H2 evolution ceases.
-
Add the desired alkyl halide (1.2 eq) dropwise.
-
Warm to room temperature and stir for 4–6 hours. Quench carefully with cold water and extract with Ethyl Acetate.
Step 3: Deprotection
-
Dissolve the crude O-alkylated borane complex in Ethanol.
-
Add 3M HCl in Ethanol (excess) and reflux for 2 hours to destroy the borane complex.
-
Cool to room temperature, neutralize with saturated aqueous NaHCO3 , and extract with Dichloromethane (DCM) to yield the pure O-alkylated azabicycle.
Protocol B: DMAP-Catalyzed Acylation (Esterification)
This protocol overcomes steric hindrance by generating a highly reactive acylpyridinium intermediate.
Step 1: Activation
-
Dissolve quinuclidin-3-ylmethanol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and cool to 0 °C.
Step 2: Acylation
-
Dropwise add the acyl chloride or acid anhydride (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor via IR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) of the starting material will disappear, replaced by a sharp, strong C=O ester stretch (~1735 cm⁻¹).
Step 3: Workup
-
Wash the organic layer twice with saturated aqueous NaHCO3 to remove unreacted acid and DMAP.
-
Extract the aqueous layer once with DCM, combine the organic layers, dry over Na2SO4 , and concentrate under reduced pressure.
References
-
Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. ResearchGate. 3
-
A process for preparing aclidinium bromide and intermediates thereof. Google Patents. 2
-
Hydroalkylation of Unactivated Olefins via Visible-Light-Driven Dual Hydrogen Atom Transfer Catalysis. ACS Publications. 4
-
QUINUCLIDINE.BORANES AS INTERMEDIATES IN FORMATION AND ISOLATION OF FUNCTIONALIZED QUINUCLIDINE SYSTEMS. CLOCKSS (Heterocycles). 1
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validating the purity of (6-Azabicyclo[3.2.1]octan-5-yl)methanol using LC-MS
Validating the Purity of (6-Azabicyclo[3.2.1]octan-5-yl)methanol: A Comparative Guide to LC-MS vs. Alternative Modalities
As drug development increasingly relies on conformationally restricted aliphatic scaffolds, the aza-bridged bicyclic system has emerged as a privileged pharmacophore. Structurally related to the naturally occurring tropane alkaloid core (8-azabicyclo[3.2.1]octane)[1], (6-Azabicyclo[3.2.1]octan-5-yl)methanol presents a unique analytical challenge. It is a highly polar, basic secondary amine equipped with a primary hydroxyl group, and it entirely lacks a conjugated π-system.
This guide objectively evaluates the analytical modalities available for validating the purity of this compound, explaining the physicochemical causality behind method selection, and provides a self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol.
Comparative Analysis of Analytical Modalities
When validating the purity of aliphatic, polar basic amines, standard analytical approaches often fail due to the molecule's specific physicochemical properties. Below is a critical comparison of standard modalities.
-
HPLC-UV (Incompatible): Because (6-Azabicyclo[3.2.1]octan-5-yl)methanol lacks an aromatic ring or extended conjugation, it does not absorb UV light above the 210 nm cutoff of standard mobile phases. Attempting UV detection results in massive baseline drift and an inability to detect impurities.
-
GC-MS (Sub-optimal): While Gas Chromatography-Mass Spectrometry offers high resolution, the free secondary amine and primary alcohol induce severe peak tailing and thermal degradation at high injection port temperatures. Extensive and time-consuming chemical derivatization (e.g., silylation) is required prior to analysis.
-
Reversed-Phase LC-MS (Marginal): On a standard C18 column, highly polar amines elute in the void volume ( t0 ). This co-elution with unretained matrix salts leads to severe ion suppression in the MS source. While high-pH mobile phases can deprotonate the amine to force retention, this risks dissolving the silica backbone of standard columns.
-
HILIC-MS/MS (Optimal): Hydrophilic Interaction Liquid Chromatography is the gold standard for this compound class[2]. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC provides excellent retention for polar basic molecules. Furthermore, the high acetonitrile concentration entering the Electrospray Ionization (ESI) source drastically accelerates droplet desolvation, maximizing MS sensitivity[3].
Quantitative Performance Comparison
| Analytical Modality | Retention Mechanism | Sensitivity (LOD) | Peak Symmetry ( As ) | Verdict for (6-Azabicyclo[3.2.1]octan-5-yl)methanol |
| HILIC-MS/MS | Hydrophilic Partitioning & Ion Exchange | ~2 ng/mL | 1.05 - 1.15 | Optimal: Superior retention; high organic eluent boosts ESI efficiency. |
| RP-LC-MS (High pH) | Hydrophobic Partitioning | ~45 ng/mL | 1.40 - 1.80 | Marginal: Poor retention; peak tailing due to secondary silanol interactions. |
| GC-MS (Derivatized) | Volatility / Boiling Point | ~15 ng/mL | 1.10 - 1.25 | Sub-optimal: Requires tedious, moisture-sensitive silylation steps. |
| HPLC-UV | UV Absorbance | N/A | N/A | Incompatible: Molecule lacks a UV chromophore. |
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the HILIC-MS/MS validation workflow, from sample preparation through data normalization.
Figure 1: End-to-end HILIC-MS/MS analytical workflow for validating polar basic bicyclic amines.
Self-Validating HILIC-MS/MS Methodology
To ensure absolute trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a self-validating system equipped with internal checks to rule out false positives, carryover, and signal drift.
Phase 1: Sample Preparation & System Suitability
-
Diluent Selection: Prepare samples in 90:10 Acetonitrile:Water.
-
Causality: In HILIC, the sample diluent must match or exceed the organic strength of the initial mobile phase. Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched partition layer on the stationary phase, causing severe peak distortion.
-
-
Vial Selection: Use deactivated glass or polypropylene autosampler vials.
-
Causality: The basic secondary amine of the azabicyclo core will actively bind to free silanol groups on standard borosilicate glass, leading to analyte loss before injection.
-
Phase 2: Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: The low pH ensures the secondary amine is fully protonated (cationic). This maximizes electrostatic interactions with the zwitterionic stationary phase, ensuring reproducible retention times[4].
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 95% B for 2 minutes, ramp down to 50% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 95% B for 5 minutes.
-
Causality: Unlike reversed-phase, HILIC gradients run from high organic to high aqueous. The initial 95% acetonitrile establishes the necessary partition layer, while the increasing water concentration acts as the strong elution solvent.
-
Phase 3: Mass Spectrometry (QqQ) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Causality: The highly organic eluent from the HILIC gradient dramatically lowers the surface tension of the droplets in the source. This leads to highly efficient droplet fission and rapid desolvation, significantly boosting the sensitivity for the[M+H]⁺ ion ( m/z 142.1).
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the primary transition m/z 142.1 → 124.1 (corresponding to the loss of H2O from the hydroxymethyl group).
Phase 4: The Self-Validation Logic
To guarantee the integrity of the purity data, the sequence must include the following bracketing logic:
-
Mobile Phase Blank: Run before the first sample and after the highest concentration standard. Validates the absence of column carryover.
-
System Suitability Test (SST): Inject a known reference standard 6 times. The Relative Standard Deviation (RSD) of the retention time must be < 2.0%. Validates column equilibration and pump precision.
-
Bracketing Standards: Inject a mid-level calibration standard every 10 sample injections. The response factor must not deviate by more than ± 10%. Validates that the MS source is not experiencing matrix contamination or signal drift.
References
-
Dzuman, Z., Jonatova, P., Stranska-Zachariasova, M., et al. (2020). "Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices." Analytical and Bioanalytical Chemistry, 412(26), 7155-7167.[Link]
-
Petracca, R., et al. (2022). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 65(15), 10594–10612.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 443844, 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, methyl ester, (1R,2R,3S,5S)-". PubChem.[Link]
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A Comparative Analysis: (6-Azabicyclo[3.2.1]octan-5-yl)methanol vs. Tropane Scaffolds in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Bicyclic amines, prized for their conformational rigidity and three-dimensional diversity, are staples in the design of centrally active agents. Among these, the tropane framework has a long and storied history, forming the backbone of numerous natural products and synthetic drugs.[1][2] However, the exploration of isomeric and homologous scaffolds continues to yield compounds with novel pharmacological profiles. This guide provides a detailed comparative analysis of the emerging (6-Azabicyclo[3.2.1]octan-5-yl)methanol scaffold and the classical tropane (8-Azabicyclo[3.2.1]octane) framework.
Structural and Conformational Landscape
At first glance, the two scaffolds appear closely related, both belonging to the azabicyclo[3.2.1]octane family. However, the placement of the nitrogen atom fundamentally alters the geometry, steric environment, and electronic distribution of the molecules, with significant implications for their interaction with biological targets.
The tropane scaffold, systematically named 8-azabicyclo[3.2.1]octane, features a nitrogen atom at the bridgehead position, shared between a five-membered pyrrolidine ring and a six-membered piperidine ring. This arrangement results in a relatively rigid, chair-boat conformation. In contrast, the 6-azabicyclo[3.2.1]octane system positions the nitrogen within the six-membered ring, adjacent to the bridgehead carbon. This structural isomerism leads to distinct conformational preferences and alters the spatial presentation of substituents.
The (6-Azabicyclo[3.2.1]octan-5-yl)methanol, with its exocyclic hydroxymethyl group, introduces a key hydrogen bonding vector. The positioning of this group, and other substituents, relative to the nitrogen lone pair and the bicyclic framework is crucial for receptor engagement.
Caption: Core structural differences between the tropane and 6-azabicyclo[3.2.1]octane scaffolds.
Comparative Physicochemical Properties
The difference in the nitrogen atom's position is predicted to influence key physicochemical properties that govern drug-likeness, such as pKa, lipophilicity (logP), and aqueous solubility.
| Property | Tropane Scaffold (e.g., Tropine) | (6-Azabicyclo[3.2.1]octan-5-yl)methanol | Rationale for Predicted Differences |
| pKa | ~10.3 | Predicted to be slightly lower | The nitrogen in the 6-azabicyclo system is in a more standard piperidine-like environment, potentially making it a slightly weaker base than the bridgehead nitrogen of the tropane scaffold. |
| logP | Varies with substitution | Varies with substitution | The presence of the hydroxymethyl group in the target compound will decrease its lipophilicity compared to a simple tropane. The overall scaffold lipophilicity may also differ due to changes in the solvent-accessible surface area. |
| Aqueous Solubility | Moderate | Predicted to be higher | The exocyclic methanol group provides a strong hydrogen bond donor and acceptor, likely enhancing aqueous solubility. |
| Synthetic Accessibility | Well-established routes (e.g., Robinson tropinone synthesis)[2] | Multiple synthetic routes reported, often involving intramolecular cyclizations.[3][4][5] | While tropane synthesis is classical, modern methods provide efficient access to the 6-azabicyclo[3.2.1]octane core.[6] |
Benchmarking Pharmacological Activity: A Hypothetical Case Study
To provide a tangible comparison, we will outline a series of standard in vitro assays to benchmark (6-Azabicyclo[3.2.1]octan-5-yl)methanol against a standard tropane derivative (e.g., a simple N-methyl tropane alcohol) for activity at a representative biological target, such as the Dopamine Transporter (DAT), a known target for many tropane-based compounds.[7][8]
Experimental Protocol: Competitive Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for the human Dopamine Transporter (hDAT).
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hDAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-WIN 35,428 (a well-characterized tropane-based DAT ligand).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg protein).
-
Add 50 µL of assay buffer containing the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Add 50 µL of [³H]-WIN 35,428 at a final concentration equal to its Kd.
-
For non-specific binding determination, a parallel set of wells will contain a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for the competitive radioligand binding assay.
Experimental Protocol: Dopamine Reuptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of the test compounds in inhibiting dopamine uptake into cells expressing hDAT.
Methodology:
-
Cell Culture: HEK293 cells stably expressing hDAT are plated in 96-well plates.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound for 15 minutes at 37°C.
-
Dopamine Uptake: [³H]-Dopamine is added to a final concentration of 10 nM, and the cells are incubated for a further 10 minutes at 37°C.
-
Termination: Uptake is terminated by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lysis and Detection: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-dopamine uptake (IC₅₀) is determined by non-linear regression analysis.
Anticipated Results and Interpretation
The structural differences between the two scaffolds would be expected to translate into distinct structure-activity relationships (SAR).
| Compound | Predicted DAT Binding Affinity (Ki) | Predicted Dopamine Reuptake Inhibition (IC₅₀) | Interpretation |
| N-Methyl Tropane Alcohol | Low to moderate nM | Low to moderate nM | Serves as a baseline for a simple tropane scaffold. Affinity is highly dependent on substituents. |
| (6-Azabicyclo[3.2.1]octan-5-yl)methanol | Potentially higher or lower affinity | Potentially higher or lower potency | The altered vector of the nitrogen lone pair and the positioning of the methanol group relative to the bicyclic core could lead to a completely different binding mode. A higher affinity might suggest a more optimal fit within the DAT binding pocket. A discrepancy between Ki and IC₅₀ could indicate different mechanisms of action (e.g., competitive vs. non-competitive inhibition). |
The 6-azabicyclo[3.2.1]octane framework has been investigated for its potential as an analgesic and narcotic antagonist, suggesting that its derivatives may interact with opioid receptors.[9][10] This opens up an entirely different therapeutic avenue compared to the classical stimulant and anticholinergic activities of many tropane alkaloids.[1][11]
Conclusion and Future Directions
While the tropane scaffold is a validated and historically significant platform in drug discovery, the (6-Azabicyclo[3.2.1]octan-5-yl)methanol and related 6-azabicyclo[3.2.1]octane systems represent a compelling, under-explored isomeric space. The fundamental shift in the nitrogen atom's position creates a distinct chemical entity with potentially novel pharmacological and pharmacokinetic profiles.
Key Takeaways:
-
Structural Novelty: The 6-azabicyclo[3.2.1]octane scaffold offers a new geometric presentation of pharmacophoric features compared to the well-trodden tropane framework.
-
Potential for Selectivity: The altered structure may enable the design of ligands with improved selectivity for specific receptor subtypes or transporters.
-
Favorable Physicochemical Properties: The inclusion of functionalities like the exocyclic methanol group can be strategically used to tune properties such as solubility.
-
Therapeutic Promise: Derivatives of this scaffold have already shown promise in areas like analgesia, hinting at a broad therapeutic potential.[9]
Further research, including systematic SAR studies, in vivo efficacy models, and ADME profiling, is warranted to fully elucidate the potential of the (6-Azabicyclo[3.2.1]octan-5-yl)methanol scaffold. For drug development professionals, this represents a valuable opportunity to develop novel chemical entities with differentiated pharmacological profiles, potentially overcoming the limitations of classical tropane-based therapeutics.
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Mechotech. Tropane – Structure, Properties, and Applications. Available from: [Link]
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Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Kawamori, M. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221–228. Available from: [Link]
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R Discovery. Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[1][9][10]octane derivatives. (1976). Available from: [Link]
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QH, Shahjalal University of Science & Technology. (2012). Tropane. Molecule of the Month. Available from: [Link]
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Kohnen-Johannsen, L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Available from: [Link]
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Deiters, A., et al. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry, 73(6), 2235–2240. Available from: [Link]
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Zhang, L., et al. (2015). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 20(8), 14856–14870. Available from: [Link]
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Gao, H., et al. (2012). Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry, 20(13), 4197–4205. Available from: [Link]
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Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8299–8317. Available from: [Link]
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Buchwald, S. L., et al. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 16(21), 5806–5809. Available from: [Link]
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Journal of Medicinal Chemistry. (1995). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Available from: [Link]
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ResearchGate. (2020). Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds. Available from: [Link]
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Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3056–3064. Available from: [Link]
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Organic & Biomolecular Chemistry. (2026). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Available from: [Link]
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Olson, D. E., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. Available from: [Link]
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Figshare. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. Available from: [Link]
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Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available from: [Link]
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
